Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a pyridyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and pyridyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate: Lacks the methyl group on the pyridyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate: Has the methyl group in a different position on the pyridyl ring.
Uniqueness: Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is unique due to the specific positioning of the methyl group on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties and advantages in certain applications compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7,10,13H,3,6H2,1-2H3 |
InChI Key |
BJXLTXHBHUTSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=C(C=C1)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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